molecular formula C17H20O2 B1224076 3,3-Bis(4-hydroxyphenyl)pentane CAS No. 3600-64-4

3,3-Bis(4-hydroxyphenyl)pentane

Cat. No. B1224076
CAS RN: 3600-64-4
M. Wt: 256.34 g/mol
InChI Key: RKSBPFMNOJWYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989825

Procedure details

3,4-bis(4-hydroxyphenyl) hexane; 3,3bis(4-hydroxyphenyl)pentane; 2,2-bis(4-hydroxyphenyl) propane; 2,2-bis(4-hydroxyphenyl) styrene; 1,2-bis(2-ethyl-4-hydroxyphenyl)ethane, 1,2-bis(2-ethyl-3-hydroxyphenyl) ethane; dienestrol (3,4-bis(4-hydroyphenyl)-2,4-hexadiane); 3,5-bis(4-hydroxyphenyl) heptane; 1,4-bis(4-hydroxyphenyl)-butane, 1,3-bis(4-hydroxyphenyl) propane, 2,2-bis (3-fluoro-4-hydroxyphenyl) propane, 2,2-bis(4-hydroxyphenyl)-3'-methyl styrene, 2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene and 2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2-bis (3-fluoro-4-hydroxyphenyl) propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2,2-bis(4-hydroxyphenyl) styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3,5-bis(4-hydroxyphenyl) heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)[CH2:12][CH3:13])[CH2:9][CH3:10])=[CH:4][CH:3]=1.OC1C=CC(C(C2C=CC(O)=CC=2)(CC)CC)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.OC1C=CC(C2(C3C=CC(O)=CC=3)C=CC=CC2C=C)=CC=1.C(C1C=C(O)C=CC=1CCC1C=CC(O)=CC=1CC)C.C(C1C(O)=CC=CC=1CCC1C=CC=C(O)C=1CC)C.C/C=C(\C1C=CC(O)=CC=1)/C(/C1C=CC(O)=CC=1)=C/C.OC1C=CC(C(CC(C2C=CC(O)=CC=2)CC)CC)=CC=1.OC1C=CC(CCCCC2C=CC(O)=CC=2)=CC=1.OC1C=CC(CCCC2C=CC(O)=CC=2)=CC=1.FC1C=C(C(C2C=CC(O)=C(F)C=2)(C)C)C=CC=1O>>[CH3:13][CH2:12][C@@H:11]([C@H:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH2:9][CH3:10])[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)C(CC)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCC1=CC=C(C=C1)O
Step Three
Name
2,2-bis (3-fluoro-4-hydroxyphenyl) propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1O)C(C)(C)C1=CC(=C(C=C1)O)F
Step Four
Name
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)(CC)C1=CC=C(C=C1)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Nine
Name
2,2-bis(4-hydroxyphenyl) styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1(C(C=C)C=CC=C1)C1=CC=C(C=C1)O
Step Ten
Name
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC(=C1)O)CCC1=C(C=C(C=C1)O)CC
Step Eleven
Name
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1O)CCC1=C(C(=CC=C1)O)CC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Step Thirteen
Name
3,5-bis(4-hydroxyphenyl) heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)CC(CC)C1=CC=C(C=C1)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCCC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC[C@H](C=1C=CC(=CC1)O)[C@@H](CC)C=2C=CC(=CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03989825

Procedure details

3,4-bis(4-hydroxyphenyl) hexane; 3,3bis(4-hydroxyphenyl)pentane; 2,2-bis(4-hydroxyphenyl) propane; 2,2-bis(4-hydroxyphenyl) styrene; 1,2-bis(2-ethyl-4-hydroxyphenyl)ethane, 1,2-bis(2-ethyl-3-hydroxyphenyl) ethane; dienestrol (3,4-bis(4-hydroyphenyl)-2,4-hexadiane); 3,5-bis(4-hydroxyphenyl) heptane; 1,4-bis(4-hydroxyphenyl)-butane, 1,3-bis(4-hydroxyphenyl) propane, 2,2-bis (3-fluoro-4-hydroxyphenyl) propane, 2,2-bis(4-hydroxyphenyl)-3'-methyl styrene, 2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene and 2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,2-bis (3-fluoro-4-hydroxyphenyl) propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2,2-bis(4-hydroxyphenyl) styrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3,5-bis(4-hydroxyphenyl) heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=2)[CH2:12][CH3:13])[CH2:9][CH3:10])=[CH:4][CH:3]=1.OC1C=CC(C(C2C=CC(O)=CC=2)(CC)CC)=CC=1.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.OC1C=CC(C2(C3C=CC(O)=CC=3)C=CC=CC2C=C)=CC=1.C(C1C=C(O)C=CC=1CCC1C=CC(O)=CC=1CC)C.C(C1C(O)=CC=CC=1CCC1C=CC=C(O)C=1CC)C.C/C=C(\C1C=CC(O)=CC=1)/C(/C1C=CC(O)=CC=1)=C/C.OC1C=CC(C(CC(C2C=CC(O)=CC=2)CC)CC)=CC=1.OC1C=CC(CCCCC2C=CC(O)=CC=2)=CC=1.OC1C=CC(CCCC2C=CC(O)=CC=2)=CC=1.FC1C=C(C(C2C=CC(O)=C(F)C=2)(C)C)C=CC=1O>>[CH3:13][CH2:12][C@@H:11]([C@H:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][CH:6]=1)[CH2:9][CH3:10])[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)C(CC)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCC1=CC=C(C=C1)O
Step Three
Name
2,2-bis (3-fluoro-4-hydroxyphenyl) propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1O)C(C)(C)C1=CC(=C(C=C1)O)F
Step Four
Name
2,2-bis(4-hydroxyphenyl)-3'-methyl styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2,2-bis(4-hydroxyphenyl)-4'-fluorostyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
2,2bis(4-hydroxyphenyl)-4'-trifluoromethyl styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)(CC)C1=CC=C(C=C1)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Nine
Name
2,2-bis(4-hydroxyphenyl) styrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C1(C(C=C)C=CC=C1)C1=CC=C(C=C1)O
Step Ten
Name
1,2-bis(2-ethyl-4-hydroxyphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC(=C1)O)CCC1=C(C=C(C=C1)O)CC
Step Eleven
Name
1,2-bis(2-ethyl-3-hydroxyphenyl) ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=CC=C1O)CCC1=C(C(=CC=C1)O)CC
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
Step Thirteen
Name
3,5-bis(4-hydroxyphenyl) heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(CC)CC(CC)C1=CC=C(C=C1)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CCCCC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC[C@H](C=1C=CC(=CC1)O)[C@@H](CC)C=2C=CC(=CC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.